N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide” is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities . The p-tolyl group is a functional group derived from toluene, which is a common structure in organic chemistry .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazolopyrimidines can undergo various chemical reactions depending on the functional groups present and the reaction conditions .Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A study focused on synthesizing a series of pyrazolopyrimidines derivatives, including N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide, as potential anticancer and anti-5-lipoxygenase agents. The synthesized compounds were evaluated for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Antiviral and Antitumor Activities
Another study synthesized various 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, investigating their biological activities. The compounds showed significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).
Antimicrobial Activities
Research into pyrazolo[3,4-d]pyrimidine derivatives, including the compound , demonstrated antimicrobial activities against a range of bacteria and fungi. Some synthesized compounds showed moderate to outstanding antimicrobial activity, highlighting their potential as lead compounds for further investigations in antimicrobial drug development (El-sayed et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to inhibition of enzymatic activity . This interaction can result in changes in cellular processes, such as cell cycle progression .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing cells from proliferating .
Result of Action
Similar compounds have been shown to have cytotoxic activities against certain cell lines . This suggests that the compound may induce cell death in certain contexts.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-15-7-10-17(11-8-15)26-20-18(13-23-26)21(28)25(14-22-20)24-19(27)12-9-16-5-3-2-4-6-16/h2-8,10-11,13-14H,9,12H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDKOWQZLAQZTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.